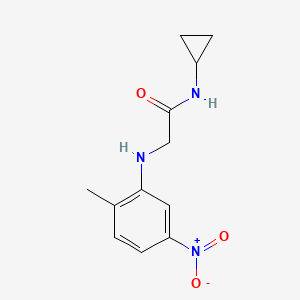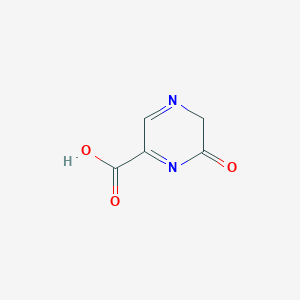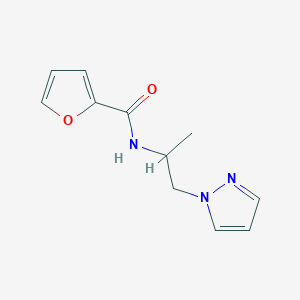
(R)-3-Amino-1-ethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-1-ethylpyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidinone ring, which is a five-membered lactam, and an amino group attached to the third carbon. The presence of the chiral center at the third carbon makes it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-1-ethylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of an appropriate amino acid derivative. For instance, starting from ®-3-Amino-1-ethylbutanoic acid, cyclization can be induced under acidic or basic conditions to form the pyrrolidinone ring.
Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-1-ethylpyrrolidin-2-one may involve the use of catalytic hydrogenation or enzymatic resolution to ensure the desired stereochemistry. The choice of method depends on the scale of production and the required purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-3-Amino-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include imines, nitriles, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-Amino-1-ethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which ®-3-Amino-1-ethylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyrrolidinone ring provides structural stability and can participate in hydrophobic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
(S)-3-Amino-1-ethylpyrrolidin-2-one: The enantiomer of the compound, which may have different biological activities due to its stereochemistry.
3-Amino-1-methylpyrrolidin-2-one: A similar compound with a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological properties.
3-Amino-1-ethylpyrrolidine: Lacks the carbonyl group, leading to different chemical and biological behavior.
Uniqueness: ®-3-Amino-1-ethylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both an amino group and a carbonyl group within a five-membered ring. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3R)-3-amino-1-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-2-8-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1 |
InChI Key |
LTRSWULNHPZNJM-RXMQYKEDSA-N |
Isomeric SMILES |
CCN1CC[C@H](C1=O)N |
Canonical SMILES |
CCN1CCC(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)



![6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene](/img/structure/B14914788.png)
![2-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14914792.png)





![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)

